6-(4-Methylpiperazin-1-yl)phenanthridine
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Overview
Description
6-(4-Methyl-piperazin-1-yl)-phenanthridine is a heterocyclic compound that features a phenanthridine core substituted with a 4-methyl-piperazin-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methyl-piperazin-1-yl)-phenanthridine typically involves the following steps:
Starting Materials: The synthesis begins with phenanthridine and 4-methyl-piperazine.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent such as dimethylformamide (DMF) or dichloromethane (DCM) under reflux conditions.
Catalysts: Catalysts such as palladium on carbon (Pd/C) or copper iodide (CuI) may be used to facilitate the coupling reaction.
Purification: The product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of 6-(4-Methyl-piperazin-1-yl)-phenanthridine may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Automated Purification: Employing automated purification systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
6-(4-Methyl-piperazin-1-yl)-phenanthridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Formation of phenanthridine derivatives with oxidized functional groups.
Reduction: Formation of reduced phenanthridine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
6-(4-Methyl-piperazin-1-yl)-phenanthridine has several scientific research applications:
Medicinal Chemistry: It is explored as a potential therapeutic agent for various diseases, including cancer and neurological disorders.
Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.
Chemical Probes: Employed as a chemical probe to investigate cellular pathways and mechanisms.
Industrial Applications: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-Methyl-piperazin-1-yl)-phenanthridine involves:
Molecular Targets: The compound targets specific enzymes and receptors in the body.
Pathways Involved: It modulates signaling pathways related to cell proliferation, apoptosis, and neurotransmission.
Binding Interactions: The piperazine moiety interacts with the active sites of target proteins, leading to inhibition or activation of their functions.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methyl-piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile: Known for its antidepressant properties.
8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile: A potent kinase inhibitor.
4-(4-Methyl-piperazin-1-ylmethyl)-phenylamine: Used in organic synthesis and as a building block for more complex molecules.
Uniqueness
6-(4-Methyl-piperazin-1-yl)-phenanthridine is unique due to its specific structural features and the presence of both phenanthridine and piperazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
6-(4-Methylpiperazin-1-yl)phenanthridine is a compound that has garnered attention in pharmacological research, particularly due to its potential therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy against various pathogens, and its implications in cancer therapy.
This compound is characterized by its unique molecular structure, which contributes to its biological activity. The compound has a molecular formula of C17H20N2 and a molecular weight of 268.36 g/mol. Its structural features include a phenanthridine core substituted with a methylpiperazine moiety, enhancing its interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of phenanthridine, including this compound, exhibit significant antimicrobial properties. A study evaluated several analogues for anti-tubercular activity against Mycobacterium tuberculosis H37Rv. Among the tested compounds, some derivatives displayed minimal inhibitory concentrations (MIC) as low as 1.56 μg/mL, indicating potent activity against this pathogen .
Compound | MIC (μg/mL) | Activity |
---|---|---|
7f | 3.125 | Moderate |
7j | 3.125 | Moderate |
8a | 1.56 | Excellent |
This data suggests that modifications to the piperazine group can significantly enhance the antimicrobial efficacy of phenanthridine derivatives.
Anti-Cancer Activity
This compound has also been studied for its role as a potential anti-cancer agent. It acts as a potent inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Inhibition of PARP can lead to increased cancer cell death, particularly in tumors with existing deficiencies in DNA repair pathways .
A notable study highlighted the immunomodulatory effects of related phenanthridine derivatives, which inhibit cell proliferation and could be leveraged in cancer therapies . The implications of these findings are profound, as they suggest that such compounds could be integrated into treatment regimens for cancers that are resistant to conventional therapies.
Case Studies
Case Study 1: Efficacy Against Tuberculosis
In a controlled laboratory setting, researchers synthesized various derivatives of this compound and evaluated their efficacy against Mycobacterium tuberculosis. The study found that specific modifications to the piperazine component enhanced the compounds' selectivity and reduced cytotoxicity towards human macrophage cell lines (RAW264.7), indicating a promising therapeutic window for further development .
Case Study 2: Cancer Cell Line Studies
Another research effort focused on assessing the anti-cancer properties of phenanthridine derivatives in various cancer cell lines. Results demonstrated that certain analogues significantly inhibited cell growth and induced apoptosis in breast and prostate cancer cell lines. The selectivity index values were favorable, suggesting that these compounds could be developed into targeted therapies .
Properties
CAS No. |
23441-13-6 |
---|---|
Molecular Formula |
C18H19N3 |
Molecular Weight |
277.4 g/mol |
IUPAC Name |
6-(4-methylpiperazin-1-yl)phenanthridine |
InChI |
InChI=1S/C18H19N3/c1-20-10-12-21(13-11-20)18-16-8-3-2-6-14(16)15-7-4-5-9-17(15)19-18/h2-9H,10-13H2,1H3 |
InChI Key |
ZVJIBTNUNUXAIO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3C4=CC=CC=C42 |
Origin of Product |
United States |
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